molecular formula C7H16N2O B1349313 1-(2-Methoxyethyl)piperazine CAS No. 13484-40-7

1-(2-Methoxyethyl)piperazine

Cat. No. B1349313
CAS RN: 13484-40-7
M. Wt: 144.21 g/mol
InChI Key: BMEMBBFDTYHTLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine is a heterocyclic compound . It is also known by its synonyms: 4-(2-Methoxyethyl)piperazine and N-(2-Methoxyethyl)piperazine . The empirical formula is C7H16N2O . The molecular weight is 144.21 .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyethyl)piperazine is represented by the SMILES string COCCN1CCNCC1 . The InChI key is BMEMBBFDTYHTLH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(2-Methoxyethyl)piperazine has a refractive index of 1.4730 . It has a boiling point of 193-194°C and a density of 0.970 g/mL at 25°C .

Scientific Research Applications

Radioligand Development for PET Imaging

1-(2-Methoxyethyl)piperazine analogues have been explored for their potential as positron emission tomography (PET) radiotracers. For example, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were developed to reduce lipophilicity, improving their utility in oncology for diagnostic applications (Abate et al., 2011). Similarly, compounds like [18F]p-MPPF have been used for studying the serotonergic neurotransmission in PET studies (Plenevaux et al., 2000).

Optical Imaging and Nanomedicine

Methoxyphenyl piperazine derivatives have been used in the development of targeted optical imaging agents at low detection limits. In one study, silver nanoparticles were conjugated with methoxyphenyl piperazine-dithiocarbamate, demonstrating an easy synthesis method free from extraneous impurities (Chaturvedi et al., 2018).

Synthesis of Potential Therapeutic Agents

1-(2-Methoxyethyl)piperazine derivatives have been synthesized and evaluated for various therapeutic potentials. For instance, synthesis and biological activity of conazole analogues containing a piperazine nucleus have shown promising results in antimicrobial, antioxidant, and enzyme inhibitory activities (Mermer et al., 2018). Similarly, the synthesis of cyclic methoxyphenyltriazaalkanes has been explored for their potential cardiotropic activities (Mokrov et al., 2019).

Drug Metabolism and Pharmacokinetics Studies

Studies on the metabolism of drugs like 1-(4-methoxyphenyl)piperazine (MeOPP) in rats have provided insights into the in vivo metabolism and identification of the human cytochrome P450 enzymes responsible for major metabolic steps, which is crucial for understanding the pharmacokinetics of these compounds (Staack et al., 2004).

Safety And Hazards

1-(2-Methoxyethyl)piperazine is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMBBFDTYHTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370412
Record name 1-(2-Methoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperazine

CAS RN

13484-40-7
Record name 1-(2-Methoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyethyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an aqueous solution of 68.8 g of 1-(2-methoxyethyl)piperazine dihydrochloride (water; 50 mL) was added dropwise an aqueous solution of 33.0 g of sodium hydroxide (water; 100 mL). The mixture was extracted with chloroform. The, organic layer was dried over anhydrous magnesium sulfate and evaporated to give 41.3 g of the title compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Polívka, J Holubek, E Svátek, J Metyš… - Collection of …, 1984 - cccc.uochb.cas.cz
The synthesis of 2,9-dibromo-4-(2-chlorophenyl)-6H-thieno[3,2-f]-1,2,4-triazolo[4,3-a]-1,4,diazepine (XX) has been carried out. The substitution reactions of XX with 1-(2-methoxyethyl) …
Number of citations: 31 cccc.uochb.cas.cz
V Valenta, Z Prošek, J Metyšová… - Collection of …, 1985 - cccc.uochb.cas.cz
The title compounds Iab-Viab were prepared by substitution reactions of 2,11-dichloro- and 2,10-dichloro-10,11-dihydrodibenzo[b,f]thiepin with 1-(2-methoxyethyl)piperazine, 1-(3-…
Number of citations: 1 cccc.uochb.cas.cz
Z Polívka, M Ryska, J Holubek, E Svátek… - Collection of …, 1983 - cccc.uochb.cas.cz
1-Bromo derivatives XIIa and XIIb were prepared by bromination of 8-chloro-6-phenyl-4H-s-triazolo[4,3-a]-1,4-benzodiazepine (XIa) and its 6-(2-chlorophenyl) analogue XIb with …
Number of citations: 3 cccc.uochb.cas.cz
V Bártl, K Šindelář, V Valenta, J Holubek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 2-chloro- and 2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol with 2-bromoethanol in the presence of sulfuric acid in boiling benzene afforded the 2-bromoethyl ethers VIa …
Number of citations: 1 cccc.uochb.cas.cz
ST Nguyen, SM Kwasny, X Ding, SC Cardinale… - Bioorganic & medicinal …, 2015 - Elsevier
Recently we described a novel pyranopyridine inhibitor (MBX2319) of RND-type efflux pumps of the Enterobacteriaceae. MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(…
Number of citations: 82 www.sciencedirect.com
T Mohamed, JCK Yeung, PPN Rao - Bioorganic & medicinal chemistry …, 2011 - Elsevier
A group of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines (6a–k) and N-benzhydrylpyrimidin-4-amines (7a–k) in conjunction with varying steric and electronic properties at the C…
Number of citations: 33 www.sciencedirect.com
H Byrtus, J Obniska, A Czopek, K Kamiński… - Bioorganic & medicinal …, 2011 - Elsevier
Synthesis, physicochemical and anticonvulsant properties of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-…
Number of citations: 33 www.sciencedirect.com
EMM Sánchez‐Carnerero, TDLC Engel, BL Maroto… - Chirality, 2012 - Wiley Online Library
The screening of the catalytic activity in the diethylzinc reaction of a series of easily accessible (1S)‐ketopinic‐acid derived hydroxyamides, designed by key structure modifications of a …
Number of citations: 7 onlinelibrary.wiley.com
MD Wood, JJ Sahn, SF Martin - European Journal of Medicinal Chemistry, 2022 - Elsevier
Initially associated with cancer diagnosis and therapy, the sigma 2 receptor (σ 2 R) has recently been implicated in several disorders of the central nervous system (CNS). It remained a …
Number of citations: 3 www.sciencedirect.com
F Fiorino, B Severino, F De Angelis… - Die Pharmazie-An …, 2009 - ingentaconnect.com
A series of 4-substituted piperazine derivatives bearing a norbornene nucleus have been prepared and their affinity for serotonin 5-HT1A, 5-HT2A and 5-HT2C receptors has been …
Number of citations: 12 www.ingentaconnect.com

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